2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-9(12)6-15-5-7-2-1-3-8(4-7)11(13)14/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZODGTJYHPICLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide Core Scaffold
The assembly of the this compound structure hinges on the efficient formation of a carbon-sulfur bond and an amide bond. The principal retrosynthetic analysis suggests two main pathways:
Formation of the C-S bond between a 3-nitrobenzyl electrophile and a sulfur nucleophile already bearing the acetamide (B32628) group (e.g., 2-mercaptoacetamide).
Initial formation of a (3-nitrophenyl)methyl sulfide (B99878) intermediate, which is then functionalized with an acetic acid moiety, followed by amidation to yield the final product.
The following sections explore the diverse synthetic methods available for these crucial bond-forming steps.
The creation of the thioether bond connecting the 3-nitrobenzyl unit to the sulfur atom is a cornerstone of the synthesis. This can be achieved through classical nucleophilic substitution reactions or more contemporary catalytic coupling methods.
One of the most direct and widely utilized methods for synthesizing benzyl (B1604629) sulfides is the nucleophilic substitution reaction (SN2) between a benzyl halide and a thiol or its corresponding thiolate. rsc.org In the context of synthesizing the target molecule, this would typically involve the reaction of 3-nitrobenzyl chloride or bromide with the thiolate of 2-mercaptoacetamide (B1265388).
The reaction proceeds by deprotonating the thiol of 2-mercaptoacetamide with a suitable base (e.g., sodium hydroxide (B78521), sodium ethoxide) to generate the more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide, displacing the halide and forming the desired C-S bond. The high nucleophilicity of thiols contributes to the efficiency of this transformation. acs.org An alternative, yet similar, approach involves reacting (3-nitrophenyl)methanethiol with a 2-haloacetamide, such as 2-chloroacetamide. Furthermore, studies have shown that modified clay catalysts can be employed to facilitate the reaction between benzyl chlorides and thiols in a heterogeneous system. ias.ac.in
Modern organic synthesis has seen the development of numerous catalytic systems that offer milder conditions, broader substrate compatibility, and improved functional group tolerance for C–S bond formation. organic-chemistry.org These methods often provide valuable alternatives to traditional substitution reactions, for instance, by enabling the use of benzyl alcohols instead of the corresponding halides. nih.gov
Various transition metals have been successfully employed to catalyze the formation of benzylic sulfides. dicp.ac.cn Copper-catalyzed systems, for example, can promote the coupling of benzyl halides with sulfur sources like aryl dithiocarbamates. organic-chemistry.org A notable copper-catalyzed method involves the thioetherification of benzyl alcohols with thiols, which is mediated by Cu(OTf)2 and proceeds through a Lewis-acid-activated SN1-type mechanism. nih.gov Other transition metals, such as iron and nickel, have also been utilized to catalyze the reductive coupling of benzyl halides with disulfides or thiosulfonates, respectively. organic-chemistry.org These catalytic strategies often exhibit excellent step economy and operate under mild conditions. organic-chemistry.org
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Cu(OTf)₂ | Benzyl alcohols + Thiols | Lewis acid catalysis, mild conditions, accommodates primary, secondary, and tertiary alcohols. | nih.gov |
| Iron Catalyst | Benzyl halides + Disulfides | Cross-electrophile coupling, avoids terminal reductants and photoredox conditions. | organic-chemistry.org |
| Nickel Catalyst | Benzyl bromides + Thiosulfonates | Reductive coupling, broad functional group compatibility, excellent yields. | organic-chemistry.org |
| TAPC (Metal-Free) | Benzylic alcohols + Thiols | Metal-free and solvent-free conditions, good to excellent yields. | organic-chemistry.org |
| Visible Light (Metal-Free) | Benzyl chlorides + Thiosulfonates | Photocatalyst-free, radical-radical coupling process. | organic-chemistry.org |
Research into C-S bond formation continues to yield innovative and selective methods for S-benzylation. One such novel strategy involves an unexpected carbon-sulfur bond formation through the reaction of phosphinic acid thioesters with benzyl Grignard reagents. rsc.org In this reaction, the benzyl nucleophile attacks the sulfur atom of the thioester, leading to S-benzylation with a wide substrate scope. rsc.orgsemanticscholar.org This approach is particularly useful as it circumvents the use of odorous thiol starting materials. rsc.org
Another advanced methodology is the use of visible-light photoredox catalysis. beilstein-journals.org These reactions typically proceed through the generation of a reactive thiyl radical from a thiol precursor via photooxidation, which can then engage in a coupling reaction. beilstein-journals.orgresearchgate.net Transition-metal-free approaches have also been developed, such as the coupling of benzyl ammonium (B1175870) salts with various heteroatom nucleophiles, including thiols, under the promotion of a strong base and a crown ether. researchgate.net
The acetamide group (-CH₂CONH₂) can be incorporated either by using a starting material that already contains it (e.g., 2-mercaptoacetamide) or by forming it at a later stage of the synthesis. A common and versatile strategy involves the amidation of a carboxylic acid precursor, namely 2-{[(3-nitrophenyl)methyl]sulfanyl}acetic acid. This transformation of a carboxylic acid into a primary amide is a fundamental process in organic chemistry, often facilitated by the use of specialized coupling reagents.
Amide bond formation from a carboxylic acid and an amine (in this case, an ammonia (B1221849) source) requires the activation of the carboxylic acid's carboxyl group to render it more susceptible to nucleophilic attack. nih.govuni-kiel.de A wide array of coupling reagents has been developed for this purpose, each with specific advantages. nih.gov
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used activating agents. peptide.com EDC is particularly advantageous in many applications because its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com
To enhance efficiency and minimize side reactions like racemization (a key concern in peptide synthesis), carbodiimide (B86325) reactions are frequently performed with additives . uni-kiel.depeptide.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a classic additive that reacts with the activated acid to form an active ester intermediate, which then cleanly reacts with the amine. peptide.com 4-(Dimethylamino)pyridine (DMAP) can serve as a highly effective acyl transfer catalyst, forming a reactive acyliminium intermediate, which is particularly useful when coupling with less reactive amines. nih.gov
More modern onium salt-based reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer high coupling efficiency and rapid reaction rates with reduced side reactions. peptide.combachem.com HATU is based on the HOBt analogue HOAt and is often the reagent of choice for challenging couplings. uni-kiel.debachem.com
| Reagent | Full Name | Class | Function & Key Advantage | Reference |
|---|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Common activating agent; insoluble urea byproduct can be filtered off. | bachem.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Activates carboxylic acid; water-soluble urea byproduct allows for easy removal by aqueous extraction. | peptide.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Used with carbodiimides to form active esters, suppressing side reactions and minimizing racemization. | peptide.com |
| DMAP | 4-(Dimethylamino)pyridine | Additive/Catalyst | Acts as a hypernucleophilic acyl transfer catalyst to accelerate the reaction. | nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Onium Salt | Highly efficient and fast-acting coupling reagent, effective for sterically hindered substrates. | peptide.combachem.com |
Formation of the Acetamide Moiety
Acylation Reactions in Acetamide Synthesis
The formation of the acetamide functional group is a critical step in the synthesis of the target molecule. This is typically achieved through acylation, which involves the reaction of an amine with an acylating agent. In the context of this compound, a common precursor would be 3-nitrobenzyl mercaptan, which is first reacted with a 2-haloacetamide, or alternatively, 3-nitrobenzylamine could be acylated with a reagent containing the sulfanylacetamide moiety.
A prevalent method for acylation is the use of highly reactive acyl halides, such as acetyl chloride or bromoacetyl bromide, often in the presence of a base to neutralize the resulting hydrohalic acid. nih.govgoogle.com For instance, substituted amines can be reacted with bromoacetyl bromide in a basic medium to prepare N-substituted-2-bromoacetamides, which can then undergo nucleophilic substitution with a thiol. nih.gov Acetyl chloride, being an inexpensive and common acylating agent, is also widely used for the acetylation of primary amines. ias.ac.in The reaction can be performed under various conditions, including in environmentally benign brine solutions. ias.ac.in
Carboxylic anhydrides, like acetic anhydride, offer another route for acylation. They are generally less reactive than acyl chlorides, which can be advantageous in preventing side reactions. Often, no auxiliary base is required, especially for amines with low basicity. youtube.com
The table below summarizes common acylation reactions relevant to acetamide synthesis.
| Acylating Agent | Amine Substrate | Typical Conditions | Product Type |
| Acetyl Chloride | Primary Aromatic Amine | Brine, NaOAc/Et3N, RT | N-Arylacetamide |
| Bromoacetyl Bromide | Substituted Aniline | Basic media | N-Aryl-2-bromoacetamide |
| Acetic Anhydride | Unreactive 2-Aminopyrimidine | Reflux, excess anhydride | N-Acetylpyrimidine |
| Acyl Chloride | Prolinamide | Organic solvent, -20 to 25 °C | N-Acylprolinamide |
Incorporation of the 3-Nitrophenyl Group
The specific placement of the nitro group at the meta-position (C-3) of the phenyl ring is a key structural feature. This can be accomplished either by direct nitration of an aromatic precursor or, more commonly, by using a starting material that already contains the 3-nitrophenyl moiety in a cross-coupling reaction.
Direct nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the ring. libretexts.orgmsu.edu Substituents are broadly classified as activating (ortho, para-directing) or deactivating (meta-directing). libretexts.orgyoutube.com
For a precursor such as benzyl-sulfanyl-acetamide, the benzyl group (-CH2-) is generally considered a weak activating group and is ortho, para-directing. researchgate.net Therefore, direct nitration would be expected to yield a mixture of 2-nitro and 4-nitro isomers, with the 3-nitro isomer being a minor product. The nitro group itself is a strong deactivating, meta-directing group. msu.eduyoutube.com This makes direct nitration an inefficient strategy for obtaining the desired 3-nitro substitution pattern on an unsubstituted benzyl precursor.
To achieve specific nitration patterns, chemists often employ pre-existing functional groups to direct the substitution or use specialized nitrating agents. researchgate.netgoogle.com For example, nitration of N-benzylated hexaazaisowurtzitane derivatives has been shown to occur selectively at the para-positions of the benzyl groups. researchgate.net However, for the synthesis of this compound, a more regioselective approach is generally preferred.
A more efficient and regiochemically controlled method for incorporating the 3-nitrophenyl group is through cross-coupling reactions. This strategy utilizes precursors that already possess the desired 3-nitro substitution pattern, such as 3-nitrobenzyl halides (e.g., 3-nitrobenzyl bromide). These precursors can then be coupled with a suitable nucleophile to form the desired carbon-sulfur bond.
Recent advancements have highlighted the use of transition-metal catalysts, particularly iron, for such transformations. chemrxiv.orgchemrxiv.orgnih.gov Iron-catalyzed cross-coupling reactions provide an environmentally friendly and cost-effective alternative to methods using more precious metals. These reactions can couple benzyl halides with a variety of partners, including thiols or disulfides, to form thioethers. chemrxiv.orgnih.gov The reaction of a 3-nitrobenzyl halide with 2-mercaptoacetamide or a synthetic equivalent in the presence of an iron catalyst would be a direct route to the target molecule. chemrxiv.org Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-S bonds. nih.gov
The table below outlines various cross-coupling strategies for the formation of benzylic thioethers.
| Catalyst System | Electrophile | Nucleophile | Conditions | Product |
| Iron Pentacarbonyl | Benzyl Bromide | Thiophenol | Pinacolone, 107 °C | Benzyl Phenyl Thioether |
| Iron(III) Acetylacetonate | Benzyl Halide | Disulfide | Et2O, Reflux | Benzylic Thioether |
| Nickel Catalyst | Aryl Halide | Ketene Dithioacetal | "Base-free" | Alkyl-Aryl Sulfide |
| Electrochemical | Benzyl Halide | Disulfide | Room Temperature, Air | Benzylic Thioether |
Derivatization and Analog Synthesis of this compound
The core structure of this compound can be modified at several positions to generate a library of analogs for structure-activity relationship (SAR) studies. Key points for modification include the acetamide nitrogen and the nitrophenyl ring.
Modifications at the Acetamide Nitrogen
The primary amide group (-CONH2) is a versatile handle for derivatization. The two hydrogen atoms on the nitrogen can be replaced with a wide variety of substituents through N-alkylation or N-acylation reactions. rsc.orgnih.gov
N-alkylation can be achieved by reacting the parent amide with alkyl halides in the presence of a base. However, direct alkylation of secondary amides can sometimes be challenging, prompting the use of alternative methods like microwave-assisted synthesis or Mannich reactions. The "borrowing hydrogen" mechanism, often catalyzed by transition metals, allows for the N-alkylation of amides using alcohols as the alkylating agents, which is a green synthetic route as water is the only byproduct. rsc.orgresearchgate.net
Synthesizing N-substituted acetamide derivatives is a common strategy in medicinal chemistry. chapman.edusigmaaldrich.comabq.org.brnih.gov For example, a carboxylic acid precursor can be coupled with various substituted benzylamines using peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to yield a series of N-benzyl acetamides. chapman.educhapman.edu This approach allows for the systematic introduction of diverse functional groups on the nitrogen atom.
The following table presents examples of N-substituents that can be incorporated into acetamide structures.
| N-Substituent Group | Synthetic Method | Precursors |
| N-Phenyl | Amide coupling | 2-Sulfanylacetic acid derivative + Aniline |
| N-Benzyl | Amide coupling (EDCI/HOBt) | Carboxylic acid + Benzylamine |
| N-(4-Fluorobenzyl) | Amide coupling (EDCI/HOBt) | Carboxylic acid + 4-Fluorobenzylamine |
| N-(Arylthiazole) | Condensation | 4-Amino-N-phenylacetamide derivative + α-halocarbonyl |
| N-Alkyl | Reductive N-alkylation | Amide + Alcohol/Aldehyde |
Substitutions on the Phenyl Ring and Nitrophenyl Moiety
Introducing additional substituents onto the nitrophenyl ring is another key strategy for creating analogs. This can be achieved in two primary ways: by starting with an already substituted precursor or by performing electrophilic aromatic substitution on the completed molecule.
The use of substituted starting materials, such as a substituted 3-nitrobenzyl halide, is the most direct and regioselective method. A variety of substituted nitrobenzyl derivatives are commercially available or can be synthesized, allowing for the introduction of groups like halogens, alkyls, or alkoxy moieties at specific positions on the ring. researchgate.net
Alternatively, further electrophilic aromatic substitution can be performed on the this compound molecule. The directing effects of the existing substituents must be considered. The nitro group is a powerful deactivating and meta-directing group. msu.eduyoutube.com The -CH2S- group is generally considered to be ortho, para-directing. The outcome of a substitution reaction would depend on the interplay between these two groups and the reaction conditions. For a new electrophile, substitution would be strongly disfavored at the positions ortho and para to the deactivating nitro group, and would likely be directed to the positions ortho to the benzyl group (C-2 and C-6), avoiding the position between the two existing substituents due to steric hindrance.
Alterations of the Sulfanyl (B85325) Linkage and Sulfur Oxidation State
The sulfanyl linkage in this compound is a key functional group that can undergo chemical transformations, most notably oxidation. The sulfur atom in the thioether group exists in its lowest oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. researchgate.netorganic-chemistry.org This progression represents a significant alteration of the electronic and steric properties of the molecule without changing the core carbon-nitrogen framework.
The oxidation is typically achieved using various oxidizing agents. The choice of reagent and control of reaction conditions, such as stoichiometry and temperature, allow for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Common and effective oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net Urea-hydrogen peroxide (UHP) is another stable and easily handled reagent used for the oxidation of sulfides to both sulfoxides and sulfones. organic-chemistry.org Electrochemical methods also provide a pathway for the oxidation of thioethers to their higher oxidation state analogues. researchgate.net
The partial oxidation of the thioether yields 2-{[(3-Nitrophenyl)methyl]sulfinyl}acetamide, the sulfoxide derivative. Complete oxidation under more forcing conditions or with a higher stoichiometric ratio of the oxidizing agent leads to the formation of 2-{[(3-Nitrophenyl)methyl]sulfonyl}acetamide, the sulfone derivative. organic-chemistry.org These transformations are crucial for modifying the physicochemical properties of the parent compound, such as polarity, hydrogen bonding capability, and metabolic stability.
| Compound Name | Structure | Sulfur Oxidation State | Description |
|---|---|---|---|
| This compound | ![]() | S(II) | Parent thioether compound. |
| 2-{[(3-Nitrophenyl)methyl]sulfinyl}acetamide | ![]() | S(IV) | Sulfoxide product resulting from partial oxidation. |
| 2-{[(3-Nitrophenyl)methyl]sulfonyl}acetamide | ![]() | S(VI) | Sulfone product resulting from complete oxidation. |
Development of Heterocyclic Analogs Incorporating the Core Structure
The 2-(alkylsulfanyl)acetamide framework, as present in this compound, serves as a versatile synthon for the construction of various heterocyclic systems. acs.orgresearchgate.net The thioamide functional group and related structures are well-established building blocks in heterocyclic chemistry due to the presence of multiple reactive centers that can participate in cyclization reactions. acs.org
Transformations leading to heterocyclic analogs often involve reactions with dielectrophilic reagents that engage the nucleophilic centers of the acetamide moiety or its derivatives. The active methylene (B1212753) group adjacent to the carbonyl function, as well as the sulfur and nitrogen atoms, can all act as nucleophiles under different conditions, paving the way for the synthesis of diverse ring systems.
1,3,4-Thiadiazole Analogs: The thioamide or a related thio-precursor can be readily converted into 2,5-disubstituted 1,3,4-thiadiazoles. A common synthetic route involves the reaction of a thioamide derivative with hydrazine (B178648) hydrate. rsc.org This transformation builds a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, incorporating the core structural elements into a new heterocyclic system.
Thiazole (B1198619)/Thiazoline (B8809763) Analogs: The reaction of thioamides with appropriate α-halocarbonyl compounds or other dielectrophilic species is a classical method for the synthesis of thiazole and thiazoline rings. rsc.org This process typically involves the initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration. The core structure of this compound provides the necessary sulfur atom and adjacent carbon framework for such cyclizations.
Pyrrolo[3,4-c]pyridine Analogs: More complex fused heterocyclic systems can also be accessed. For instance, the reaction of thioacetamide (B46855) with N-arylmaleimides has been shown to produce epithiopyrrolo[3,4-c]pyridines, which can be subsequently converted to pyrrolo[3,4-c]pyridines. nih.gov This demonstrates the potential for the acetamide sulfur and nitrogen atoms to participate in cascade reactions to build intricate polycyclic structures.
The following table summarizes representative examples of heterocyclic systems that can be developed from the core 2-(alkylsulfanyl)acetamide structure, highlighting the versatility of this chemical scaffold in synthetic organic chemistry.
| Heterocyclic Class | Representative Structure | General Reagents for Synthesis | Reference for Methodology |
|---|---|---|---|
| 1,3,4-Thiadiazole | ![]() | Hydrazine Hydrate | rsc.org |
| Thiazole | ![]() | α-Haloketones | rsc.org |
| Pyrrolo[3,4-c]pyridine | ![]() | N-Arylmaleimides | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the carbon-hydrogen framework and deduce the connectivity of the entire structure.
In the ¹H NMR spectrum of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide, distinct signals are expected for each unique proton environment. The spectrum would be characterized by signals from the 3-nitrophenyl ring, the two methylene (B1212753) (CH₂) groups, and the amide (NH₂) protons.
The aromatic region is anticipated to show four protons with complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. Based on the analysis of similar compounds like 3-nitrobenzyl alcohol, the proton situated between the two substituents on the ring (H-2) would appear furthest downfield due to strong deshielding effects. mmu.ac.uk The protons ortho and para to the nitro group (H-4, H-6) would also be shifted downfield, while the proton meta to the nitro group (H-5) would be the most upfield of the aromatic signals. mmu.ac.uk
The two methylene groups are in different chemical environments and are expected to appear as singlets, assuming no coupling to other protons. The benzylic protons (Ar-CH₂-S) would be deshielded by the aromatic ring and the sulfur atom. The methylene protons adjacent to the carbonyl group (S-CH₂-CO) would be influenced by both the sulfur and the electron-withdrawing carbonyl group. The amide protons (-CONH₂) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Amide (-CONH₂) | 7.0 - 8.0 | Broad Singlet |
| Aromatic (H-2) | ~ 8.20 | Singlet (or Triplet, small J) |
| Aromatic (H-6) | ~ 8.15 | Doublet |
| Aromatic (H-4) | ~ 7.70 | Doublet |
| Aromatic (H-5) | ~ 7.55 | Triplet |
| Benzylic (-Ar-CH₂-S-) | ~ 3.80 | Singlet |
Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected: six for the aromatic ring, two for the methylene groups, and one for the carbonyl group.
The carbonyl carbon of the acetamide (B32628) group is expected to have the largest chemical shift, typically appearing in the 170-175 ppm range. The aromatic carbons will resonate between 120 and 150 ppm. The carbon atom bearing the nitro group (C-3) and the carbon attached to the methylene group (C-1) will be identifiable as quaternary carbons (showing no signal in a DEPT-135 experiment). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group. mmu.ac.uk The two methylene carbons will appear in the aliphatic region of the spectrum, typically between 30 and 45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 172.0 |
| Aromatic (C-3, attached to NO₂) | ~ 148.0 |
| Aromatic (C-1, attached to CH₂) | ~ 140.0 |
| Aromatic (C-5) | ~ 135.0 |
| Aromatic (C-6) | ~ 129.5 |
| Aromatic (C-4) | ~ 122.5 |
| Aromatic (C-2) | ~ 121.0 |
| Benzylic (-Ar-CH₂-S-) | ~ 38.0 |
Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the coupled aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions on the phenyl ring. mmu.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds (the four aromatic CH groups and the two CH₂ groups).
The benzylic protons (Ar-CH₂) correlating to the aromatic carbons C-1, C-2, and C-6, as well as the other methylene carbon (S-CH₂).
The methylene protons (S-CH₂) correlating to the carbonyl carbon (C=O) and the benzylic carbon (Ar-CH₂).
The amide protons (-NH₂) correlating to the carbonyl carbon.
Together, these 2D NMR experiments would provide a complete and verified map of the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The primary amide group would be identified by two N-H stretching bands in the region of 3350-3180 cm⁻¹ and a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. The nitro group (NO₂) would show two strong stretching vibrations: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methylene groups would be observed just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3180 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium-Weak |
| Amide (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |
| Nitro (N-O) | Asymmetric Stretch | ~ 1530 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The nominal molecular weight of this compound (C₉H₁₀N₂O₃S) is 226 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 226.
The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve:
Benzylic cleavage : Cleavage of the C-S bond to form the stable 3-nitrobenzyl cation at m/z = 136. This would likely be a prominent peak.
Alpha cleavage : Cleavage adjacent to the sulfur atom or the carbonyl group.
Loss of the acetamide moiety.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the elemental formula of a molecule. This technique would be used to confirm the molecular formula of the compound, C₉H₁₀N₂O₃S. The calculated monoisotopic mass is 226.0412 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing definitive proof of the compound's elemental composition.
Table 4: Compound Information
| Compound Name |
|---|
| This compound |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of thermally labile molecules like this compound. In positive ion mode, the compound is expected to readily form the protonated molecular ion, [M+H]⁺.
The fragmentation of the parent ion under collision-induced dissociation (CID) conditions can provide valuable structural information. Key fragmentation pathways for amides often involve the cleavage of the amide bond. For this compound, characteristic fragmentation would likely involve the cleavage of the C-S bond and the amide C-N bond. The high proton affinity of the amide group often directs the fragmentation pathways in ESI-MS. nih.gov General studies on ESI-MS fragmentation show that various rearrangements and cleavages can occur, depending on the collision energy and the specific molecular structure. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
The acquisition of high-quality single crystals is a prerequisite for successful XRD analysis. For organic compounds like this compound, a common and effective method for crystal growth is the slow evaporation solution growth technique. researchgate.net This method involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents until saturation is reached. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of well-ordered, single crystals suitable for diffraction studies. For similar nitrophenyl acetamide derivatives, solvents such as ethyl acetate (B1210297) and aqueous ethanol (B145695) have been successfully employed to yield diffraction-quality crystals. researchgate.netnih.gov
Table 1: Selected Bond Lengths and Torsion Angles for Analogue Compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate nih.gov
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| S1-C7 | 1.761 (2) |
| O1-C8 | 1.237 (2) |
| N1-C8 | 1.336 (2) |
| N1-C1 | 1.417 (2) |
| C1-C6 | 1.383 (3) |
| C3-N2 | 1.464 (2) |
| N2-O2 | 1.226 (2) |
| N2-O3 | 1.229 (2) |
| **Torsion Angles (°) ** | |
| C2-C1-N1-C8 | 179.4 (2) |
| C6-C1-N1-C8 | 0.1 (3) |
| O1-C8-N1-C1 | 1.0 (3) |
| C9-C8-N1-C1 | -178.42 (18) |
| C1-N1-C8-C9 | 179.93 (18) |
| C10-S1-C9-C8 | -83.65 (14) |
The packing of molecules in a crystal is governed by a network of non-covalent supramolecular interactions. fastercapital.com For this compound, strong N—H⋯O hydrogen bonds involving the amide proton and the carbonyl oxygen are expected to be a dominant feature, linking molecules into chains or more complex networks, a common motif in acetamide-containing crystal structures. nih.govnih.govnih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netiucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. iucr.org
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For related nitro-containing organic compounds, the most significant contributions to the crystal packing typically come from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. nih.goviucr.org For instance, in the crystal structure of 2-nitro-3-phenyl-9H-carbazole, H⋯H contacts account for 36.3% of the surface, C⋯H/H⋯C for 30.2%, and O⋯H/H⋯O for 24%. iucr.org Weak C—H⋯O and C—H⋯π interactions may also play a role in stabilizing the three-dimensional architecture. nih.govrsc.org The nitro group can also participate in intermolecular interactions, such as N—O⋯I contacts observed in some nitro-iodinated toluenes. researchgate.net
Table 2: Hydrogen Bond Geometry for Analogue Compound 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide nih.gov
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···O1 | 0.86 | 2.16 | 2.949 (4) | 152 |
| C8—H8A···O1 | 0.93 | 2.30 | 2.723 (4) | 106 |
| C4—H4A···O2 | 0.93 | 2.59 | 3.407 (5) | 146 |
| C6—H6A···N2 | 0.93 | 2.61 | 3.491 (5) | 158 |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate |
| 2-nitro-3-phenyl-9H-carbazole |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. researchgate.netnih.govnih.gov For 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) to ensure a balance between accuracy and computational cost. nih.govnih.gov Such calculations would yield optimized molecular geometry and various electronic parameters.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. researchgate.netosti.gov Methods like Hartree-Fock (HF) or more advanced techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide highly accurate energy and property predictions for this compound. These calculations are computationally more intensive than DFT but can serve as a benchmark for confirming the accuracy of other methods.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.govnih.gov The molecule this compound has several rotatable bonds, leading to a variety of possible conformations. A systematic search or molecular dynamics simulation would be used to explore the conformational space. The results of this analysis would be presented as a potential energy landscape, where low-energy regions correspond to stable conformers. nih.govnih.gov This landscape is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound at the atomic level, providing insights into its conformational changes, stability, and interactions with its environment.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atoms' movements. The result is a trajectory that describes how the positions and velocities of the atoms in the system evolve over a specific period. For a compound like this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: Determine the range of shapes the molecule can adopt in different solvents or in the presence of a biological target.
Study Solvation Effects: Understand how the molecule interacts with solvent molecules, which can influence its solubility and reactivity.
Investigate Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex, providing insights into the binding affinity and the nature of the interactions.
The stability of a ligand-protein complex during an MD simulation is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound.
Table 1: Illustrative Parameters for a Hypothetical MD Simulation of a Ligand-Protein Complex
| Simulation Parameter | Typical Value/Condition |
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | TIP3P, SPC/E |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
In Silico Studies for Structure-Property Relationship (SPR) Elucidation
In silico studies for Structure-Property Relationship (SPR) elucidation involve the use of computational models to predict the physicochemical and pharmacokinetic properties of a molecule based on its chemical structure. These methods are crucial in the early stages of drug discovery and materials science for screening and optimizing lead compounds.
For this compound, various in silico tools could be used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for biological activity or toxicity. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of molecules with their known properties.
Key properties that can be predicted through in silico methods include:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which affects its ability to cross cell membranes.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water.
Molecular Weight: An important factor in drug-likeness.
Hydrogen Bond Donors and Acceptors: These influence a molecule's binding specificity and solubility.
Drug-Likeness: Assessed using rules such as Lipinski's Rule of Five, which provides a guideline for oral bioavailability.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a Hypothetical Acetamide (B32628) Derivative
| Property | Predicted Value/Outcome | Rule/Model Used |
| Molecular Weight | < 500 Da | Lipinski's Rule of Five |
| logP | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five |
| Aqueous Solubility (logS) | -3.5 | ALOGPS |
| Blood-Brain Barrier Permeation | Low to moderate | In-house QSAR model |
| Bioavailability Score | 0.55 | FAF-Drugs4 |
These computational approaches provide a theoretical framework for understanding the chemical and biological characteristics of this compound, guiding future experimental studies.
Chemical Reactivity and Reaction Mechanism Studies
Reactions Involving the Sulfanyl (B85325) Group
The sulfur atom in the sulfanyl (thioether) linkage is nucleophilic and can be readily oxidized. The adjacent carbon-sulfur bonds also exhibit susceptibility to cleavage under specific conditions.
The sulfur atom in the thioether linkage of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This two-step oxidation is a common transformation for sulfides and can be achieved using various oxidizing agents. researchgate.net The reaction generally proceeds through a nucleophilic attack of the sulfur atom on the oxidant.
The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents or stoichiometric control can selectively yield the sulfoxide, while stronger oxidants or excess reagent will typically lead to the sulfone. researchgate.netorganic-chemistry.org
Mechanism of Oxidation: The oxidation begins with the sulfur atom's lone pair of electrons attacking the electrophilic oxygen of the oxidizing agent. This forms a transient intermediate which then resolves to the sulfoxide. Further oxidation of the sulfoxide to the sulfone follows a similar pathway. The sulfoxide is generally an intermediate product, and its over-oxidation to the sulfone can be a challenge to control. researchgate.net
A variety of reagents can be employed for this transformation, each with its own advantages in terms of selectivity, yield, and reaction conditions. researchgate.netorganic-chemistry.org
Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Typical Product(s) | Conditions | Selectivity Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalysts like tantalum carbide or niobium carbide can be used. organic-chemistry.orgorganic-chemistry.org | Selectivity can be controlled by the choice of catalyst; tantalum carbide favors sulfoxides, while niobium carbide favors sulfones. organic-chemistry.orgorganic-chemistry.org |
| Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control | One equivalent typically yields the sulfoxide; two or more equivalents lead to the sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents | Generally selective for sulfoxide formation. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Aqueous/organic solvent mixtures | A powerful oxidant that typically results in complete oxidation to the sulfone. orientjchem.org |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Sulfoxide | With NaBrO₃ as a co-oxidant organic-chemistry.org | Catalytic amounts of CAN on silica (B1680970) gel can be used for selective oxidation to sulfoxides. organic-chemistry.org |
The carbon-sulfur (C-S) bonds in this compound, particularly the benzylic C-S bond, can be cleaved under certain conditions. Due to the stability of the resulting benzyl (B1604629) radical or cation, this bond is more labile than a typical alkyl-sulfur bond.
Photochemical Cleavage: Irradiation with UV light (e.g., at 254 nm) can induce homolytic cleavage of the C–S bond in benzyl sulfides. researchgate.net This process generates a 3-nitrobenzyl radical and a sulfanylacetamide radical. These radical intermediates can then undergo various reactions such as coupling, disproportionation, or hydrogen abstraction. researchgate.net
Transition-Metal-Mediated Cleavage: The activation and cleavage of C-S bonds are significant in both industrial and synthetic chemistry. rsc.org Transition metals like palladium, nickel, and rhodium can mediate the cleavage of C-S bonds through mechanisms such as oxidative addition. rsc.orgrsc.org For a molecule like this compound, a palladium(0) catalyst could insert into the benzylic C-S bond, leading to a palladium(II) intermediate that can be used in cross-coupling reactions. This approach is a cornerstone of modern hydrodesulfurization processes and synthetic organic chemistry. rsc.org Recently, protocols for the oxidative cleavage of organosulfur compounds using non-precious metal catalysts have also been developed. nih.gov
Reactions of the Acetamide (B32628) Moiety
The acetamide group contains a reactive carbonyl center and an N-H bond, allowing for hydrolysis, amidation, and substitution reactions.
The amide bond in the acetamide moiety can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid and an amine (or ammonia).
Base-Promoted Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetamide. youtube.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the nitrogen-containing group as an anion, which is subsequently protonated by the solvent (e.g., water). youtube.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following proton transfer and elimination of the amine, the carboxylic acid is formed.
Studies using ceria (CeO₂) as a catalyst have shown its potential for amide bond hydrolysis, where neighboring Ce and O sites on the catalyst surface facilitate the formation of a tetrahedral intermediate and subsequent C-N bond scission. nih.gov
The nitrogen atom of the acetamide group can potentially undergo substitution reactions. While the lone pair on the nitrogen is delocalized by resonance with the carbonyl group, making it less nucleophilic, deprotonation with a strong base can generate a highly nucleophilic amide anion. This anion can then react with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted products. Related N-substituted nitrophenyl acetamides have been synthesized and studied for various applications. nih.govmdpi.comchemicalbook.com
Reactions of the Nitrophenyl Moiety
The nitrophenyl group is characterized by the strongly electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. The nitro group itself is the primary site of reactivity.
Reduction of the Nitro Group: The most common and synthetically useful reaction of the aromatic nitro group is its reduction to an amino group. This transformation is fundamental in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other important chemicals. A wide range of reducing agents can accomplish this conversion.
The reaction mechanism generally involves a series of oxygen-removal and protonation steps, often proceeding through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine product.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Notes |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst; various pressures and solvents | High yields and clean reactions; can also reduce other functional groups. |
| Tin (Sn) in Hydrochloric Acid (HCl) | Concentrated HCl | A classic method, often used in laboratory settings. |
| Iron (Fe) in Acetic Acid | Acetic acid or other acidic media | Milder than Sn/HCl and often preferred for its selectivity. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent, useful when other sensitive functional groups are present. |
| Tin(II) Chloride (SnCl₂) | Acidic or alcoholic solvents | A chemoselective reagent that can often reduce nitro groups without affecting other reducible functionalities. |
Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, further electrophilic substitution on the 3-nitrophenyl ring of this compound would be difficult and would be directed to the 5-position or, to a lesser extent, the 2-, 4-, or 6-positions.
Nucleophilic aromatic substitution (SNAr) is generally facilitated by electron-withdrawing groups, especially those in the ortho and para positions to a leaving group. Since the nitro group in this compound is in the meta position relative to the methylene (B1212753) substituent, it does not strongly activate the ring for SNAr reactions involving a leaving group elsewhere on the ring.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions provides insight into their kinetics, selectivity, and potential byproducts.
Mechanism of Nitro Group Reduction:
The catalytic hydrogenation of aromatic nitro compounds is generally understood to follow a pathway first proposed by Haber. rsc.org This mechanism involves a stepwise reduction of the nitro group. The reaction proceeds through several intermediates, although they are often not isolated under typical hydrogenation conditions.
The process on a catalyst surface can be summarized as follows:
The nitro compound (Ar-NO₂) is adsorbed onto the catalyst surface.
It is sequentially reduced, first to a nitroso derivative (Ar-NO).
The nitroso derivative is further reduced to a hydroxylamine (Ar-NHOH).
Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). rsc.orgorientjchem.org
Alternative pathways can exist, especially in electrochemical or metal-acid reductions, which may involve condensation reactions between intermediates to form azoxy, azo, and hydrazo compounds. wikipedia.orgorientjchem.org For example, the reaction of nitrosobenzene (B162901) with phenylhydroxylamine can lead to the formation of azoxybenzene. orientjchem.org
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The most widely accepted mechanism for SNAr reactions is the addition-elimination pathway. wikipedia.org This mechanism is a two-step process:
Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom of the aromatic ring that bears the leaving group. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized over the ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.orgyoutube.com This initial step is typically the slow, rate-determining step of the reaction. youtube.com
Elimination Step: The aromaticity of the ring is restored in a fast step where the leaving group departs, taking its bonding electrons with it. youtube.com
Recent studies using kinetic isotope effects and computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking occur in a single transition state, rather than through a discrete Meisenheimer intermediate. nih.gov However, the stepwise mechanism is still considered the predominant pathway for most SNAr reactions, especially when the intermediate is well-stabilized. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies
Methodologies for Investigating Structural Modifications on Compound Functionality
To understand the SAR of 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide, medicinal chemists would systematically synthesize and evaluate a series of structurally related compounds. This process allows for the identification of key molecular features that contribute to its biological effects.
Key modifications would likely include:
Modification of the Nitro Group: The position and electronic nature of the nitro group on the phenyl ring are critical. Analogs would be created by moving the nitro group to the ortho- or para- positions, or by replacing it with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, methoxy). This helps to determine the electronic requirements for activity.
Alterations to the Phenyl Ring: Introduction of additional substituents on the phenyl ring would probe steric and electronic effects on target binding.
Changes to the Sulfanyl (B85325) Linker: The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone to investigate the impact of hydrogen bonding capacity and geometry. Replacing the sulfur with other linkers like an ether or an amine would assess the role of the sulfur atom itself.
Substitution on the Acetamide (B32628) Moiety: The amide portion of the molecule is often crucial for interaction with biological targets. Modifications here, such as N-alkylation or replacement of the acetamide with other functional groups, would provide insight into its binding mode.
The synthesized analogs would then be subjected to biological assays to measure their activity, allowing for the development of a comprehensive SAR profile.
Rational Design Principles for Analogs of this compound
Rational drug design relies on an understanding of the biological target and the mechanism of action of the compound . In the absence of a known target for this compound, initial design principles would be guided by knowledge of similar compounds.
A typical rational design cycle would involve:
Target Identification: If a biological target is identified, its three-dimensional structure (obtained through X-ray crystallography or cryo-electron microscopy) would be used to guide the design of analogs that fit precisely into the binding site.
Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New analogs can then be designed to fit this model.
Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the nitro group could be replaced with other bioisosteres to potentially reduce toxicity while maintaining activity.
The following table outlines potential structural modifications and the rationale behind them for designing analogs of this compound.
| Structural Moiety | Potential Modification | Rationale for Design |
| 3-Nitrophenyl Ring | Varying substituent position (ortho, para) | To probe the optimal electronic and steric environment for activity. |
| Replacing the nitro group with other substituents (e.g., -CN, -Cl, -OCH3) | To evaluate the impact of different electronic properties on functionality. | |
| Methylsulfanyl Linker | Oxidation to sulfoxide or sulfone | To introduce hydrogen bond accepting capabilities and alter geometry. |
| Replacement with an ether (-O-) or amine (-NH-) linker | To assess the specific contribution of the sulfur atom to activity. | |
| Acetamide Group | N-alkylation or N-arylation | To explore steric tolerance and potential for additional interactions at the binding site. |
| Replacement with other functional groups (e.g., esters, ketones) | To determine the importance of the amide's hydrogen bonding capabilities. |
Computational Approaches in SAR/SPR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)
Computational chemistry provides powerful tools to supplement experimental SAR and SPR studies, accelerating the drug design process.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For nitroaromatic compounds, QSAR models have been used to predict toxicity and other biological effects. smolecule.comnih.gov A QSAR study on this compound and its analogs would involve:
Data Set Generation: A series of analogs with measured biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analog.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.
A validated QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target. mdpi.comnih.gov If the three-dimensional structure of a target protein is known, molecular docking can be used to:
Predict Binding Poses: Determine how this compound and its analogs fit into the active site of the target.
Estimate Binding Affinity: Score the predicted poses to estimate the strength of the interaction, helping to prioritize which analogs to synthesize.
Guide Rational Design: The predicted binding mode can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for activity, providing valuable information for the design of more potent analogs.
These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the comprehensive analysis of the SAR and SPR of this compound and for the rational design of novel, optimized analogs.
Molecular Recognition and Interactions in Biological Systems Non Clinical/mechanism Focused Investigations
Principles of Ligand-Target Interactions: Conceptual Framework
The interaction between a ligand, such as 2-{[(3-nitrophenyl)methyl]sulfanyl}acetamide, and its biological target, typically a protein, is governed by a complex interplay of non-covalent forces. These interactions are the foundation of molecular recognition, dictating the specificity and affinity of binding. The primary forces at play include:
Hydrogen Bonds: The acetamide (B32628) group of the compound, with its carbonyl oxygen and amide hydrogen, can act as a hydrogen bond acceptor and donor, respectively. These interactions are highly directional and play a crucial role in the specific recognition of the ligand by the target protein.
Van der Waals Forces: These are weak, short-range interactions arising from temporary fluctuations in electron density. The aromatic nitrophenyl ring and the methylene-sulfanyl group contribute to these interactions, which are significant in ensuring a snug fit of the ligand within the binding pocket of the target.
Hydrophobic Interactions: The phenyl ring of the molecule is hydrophobic and will preferentially interact with nonpolar regions of the target protein, driven by the entropic gain from the release of ordered water molecules from the binding interface.
Electrostatic Interactions: The nitro group, being strongly electron-withdrawing, creates a dipole moment in the nitrophenyl ring, potentially leading to favorable electrostatic interactions with charged or polar residues in the target's binding site.
Three principal models describe the dynamics of ligand-target binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The lock-and-key model posits that both the ligand and the target have rigid, pre-formed complementary shapes. nih.gov The induced-fit model suggests that the binding of the ligand induces a conformational change in the target protein to achieve optimal interaction. nih.gov The conformational selection model proposes that a protein exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing conformation that is energetically favorable. nih.gov The binding of this compound to a biological target likely involves a combination of induced fit and conformational selection, where initial electrostatic and hydrophobic interactions guide the ligand into the binding site, followed by finer conformational adjustments to maximize binding affinity.
Computational Modeling of Molecular Docking and Binding Affinity
Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between a ligand and its target protein at an atomic level. openaccessjournals.com These in silico techniques simulate the binding process, providing insights into the preferred orientation of the ligand in the binding site (binding mode) and estimating the strength of the interaction (binding affinity). openaccessjournals.com
For a molecule like this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand and Receptor: The 3D structure of the ligand is generated and optimized to its lowest energy conformation. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning charges.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the protein.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose, typically expressed as a docking score or binding energy. The poses are then ranked, and the top-ranked poses are analyzed to identify key interactions.
The binding affinity is a measure of the strength of the interaction between the ligand and its target. It is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower values of Kd or Ki indicate a stronger binding affinity. Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone.
Illustrative Data from a Hypothetical Docking Study of this compound with a Kinase Target
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | A favorable binding energy, suggesting a stable interaction. |
| Estimated Ki (nM) | 150 | A moderate inhibition constant, indicating potential for biological activity. |
| Key Interacting Residues | Asp145, Lys72, Leu23 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Details the nature of the forces stabilizing the complex. |
This table is for illustrative purposes and is based on typical data from computational studies of similar compounds.
Enzyme-Ligand Interaction Studies and Inhibition Mechanisms (Theoretical and In Vitro Focus, Excluding Clinical Data)
Enzymes are a major class of drug targets. The interaction of an inhibitor like this compound with an enzyme can modulate its activity, providing a therapeutic effect. The study of these interactions, both theoretically and in vitro, is crucial for understanding the mechanism of action.
Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a covalent bond with the enzyme. libretexts.org Theoretical studies can help elucidate the type of inhibition.
There are several types of reversible inhibition:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Computational methods can predict the likely mechanism of inhibition by determining the preferred binding site of this compound. If docking studies consistently place the molecule in the active site, competitive inhibition is a likely mechanism. Binding to a distinct allosteric site would suggest non-competitive inhibition.
Proteins often contain conserved structural motifs that are involved in ligand binding. nih.gov These motifs are specific arrangements of secondary structures (alpha-helices and beta-sheets) that create a binding pocket with a particular shape and chemical environment. ebi.ac.uk For example, the ATP-binding site of kinases is a well-characterized motif.
The structural features of this compound would allow it to interact with various protein motifs. The acetamide group could form hydrogen bonds with the backbone of a hinge region in a kinase, a common interaction for kinase inhibitors. The nitrophenyl group could fit into a hydrophobic pocket, and the sulfanyl (B85325) linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.
Role of Nitro and Sulfanyl Moieties in Molecular Recognition
The functional groups of a ligand are the primary determinants of its interaction with a biological target. The nitro and sulfanyl moieties of this compound play distinct and important roles in molecular recognition.
The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the phenyl ring. svedbergopen.com This can lead to:
Enhanced Binding Affinity: The polarity induced by the nitro group can result in favorable electrostatic and dipole-dipole interactions with polar residues in the binding site. svedbergopen.com
Modulation of Pharmacokinetics: The presence of a nitro group can affect the metabolic stability and membrane permeability of the molecule. nih.gov
Directional Interactions: The planar nature of the nitro group can contribute to specific stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The sulfanyl (thioether) moiety also contributes significantly to the molecule's properties:
Flexibility: The thioether linkage provides rotational freedom, allowing the nitrophenyl and acetamide portions of the molecule to adopt various conformations to fit into a binding site. nih.gov
Hydrophobicity: The sulfur atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets.
Potential for Specific Interactions: The sulfur atom can participate in non-covalent interactions, such as S-π interactions with aromatic rings or interactions with metal ions in metalloenzymes. nih.gov
Illustrative Table of Functional Group Contributions to Binding
| Functional Group | Potential Interactions | Significance in Molecular Recognition |
| 3-Nitrophenyl | π-π stacking, hydrophobic interactions, electrostatic interactions | Anchors the ligand in a hydrophobic pocket and provides specificity through polar contacts. |
| Sulfanyl (thioether) | Provides conformational flexibility, hydrophobic interactions | Allows for optimal positioning of the pharmacophores within the binding site. |
| Acetamide | Hydrogen bonding (donor and acceptor) | Forms key directional interactions that are critical for high-affinity binding. |
This table is for illustrative purposes and is based on general principles of molecular interactions.
Design Strategies for Modulating Molecular Interactions
Rational drug design aims to systematically modify the structure of a lead compound to improve its pharmacological properties, including its binding affinity and selectivity. youtube.com For this compound, several strategies could be employed to modulate its molecular interactions:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs with modifications at different positions, one can determine which parts of the molecule are most important for binding. For example, moving the nitro group to the ortho or para position could reveal the optimal substitution pattern for a particular target.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or reduced toxicity. For instance, the nitro group could be replaced with a cyano or a sulfone group to fine-tune the electronic properties and binding interactions.
Conformational Constraint: Introducing rigid elements into the molecule, such as replacing the flexible thioether linker with a more rigid structure, could lock the molecule into its bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.
Fragment-Based Drug Design: The molecule could be deconstructed into its constituent fragments (nitrophenyl, sulfanyl, acetamide), and each fragment could be optimized for its interaction with a sub-pocket of the binding site. The optimized fragments could then be re-linked to create a more potent inhibitor.
These design strategies, guided by computational modeling and in vitro testing, provide a powerful framework for the development of molecules with enhanced biological activity based on the scaffold of this compound.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of thioamides and their derivatives often involves multi-step protocols with poor atom economy, harsh reaction conditions, and the use of malodorous reagents. chemistryforsustainability.org Future research should prioritize the development of novel, sustainable synthetic routes to 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide.
Key Research Thrusts:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs that combine three or more reactants to form the target compound in a single step presents an efficient and atom-economical alternative. chemistryforsustainability.org Sulfur-mediated MCRs, in particular, could offer advantages like reduced reaction times, lower temperatures, and minimized waste. chemistryforsustainability.org
Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives is a cornerstone of sustainable chemistry. A promising approach involves the use of deep eutectic solvents (DESs), such as a choline chloride-urea mixture. rsc.orgrsc.org These solvents can act as both the reaction medium and a catalyst, are often biodegradable, and can be recycled and reused, significantly enhancing the green credentials of the synthesis. rsc.orgrsc.org
Catalyst-Free Protocols: The development of synthetic methods that proceed efficiently without the need for an additional catalyst is highly desirable. rsc.orgrsc.org Research into catalyst-free reactions in media like DESs could simplify purification processes and reduce costs and environmental impact. rsc.org
A comparative table of synthetic methodologies is presented below.
| Methodology | Advantages | Disadvantages | Sustainability Profile |
| Traditional Synthesis | Established protocols | Poor atom economy, harsh conditions, use of toxic reagents, significant waste. chemistryforsustainability.org | Low |
| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, reduced waste. chemistryforsustainability.org | May require extensive optimization for new substrates. | High |
| Deep Eutectic Solvents (DESs) | Environmentally benign, biodegradable, recyclable, can act as a catalyst. rsc.orgrsc.org | Can have higher viscosity, potential substrate solubility issues. | Very High |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, avoids metal contamination. rsc.org | Limited to specific reaction types, may require higher temperatures or longer reaction times. | High |
Advanced Spectroscopic and Imaging Techniques for Enhanced Compound Analysis
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and developing applications. Future research can leverage a suite of advanced analytical techniques to probe the molecule in unprecedented detail.
Spectroscopic Frontiers:
Nitroaromatic Group Analysis: The nitroaromatic moiety is a key functional group. While standard techniques like FTIR and NMR are foundational, advanced methods can provide deeper insights. researchgate.net Computational chemistry can be used to predict and analyze vibrational spectra, helping to elucidate relationships between structure and reactivity. researchgate.net Furthermore, specialized techniques like gas chromatography/vacuum ultraviolet spectroscopy (GC/VUV) can be adapted for the thermal and spectroscopic analysis of nitrated compounds. purdue.edu Fluorescence spectroscopy is another powerful tool, as the fluorescence of certain materials can be quenched by nitroaromatic compounds, a principle used in sensing applications. mdpi.com
Advanced Imaging:
High-Resolution Isotopic Imaging: For studying the compound's interaction with materials or biological systems (in a non-therapeutic context), techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) could be employed. NanoSIMS allows for isotopic analysis at a sub-micron scale, which could be used to trace the sulfur atom (e.g., using 34S) and visualize the compound's distribution on a surface or within a matrix with high spatial resolution. frontiersin.org
Hybrid Imaging Modalities: Combining functional imaging with anatomical methods, such as SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography), offers a powerful approach. openmedscience.com While often used in medicine with radiolabeled compounds like Technetium-99m sulfur colloid, the principle of integrating functional data (from the sulfur moiety) with structural information could be adapted for materials science applications, for instance, to study the distribution of the compound within a composite material. openmedscience.com
Predictive Modeling and Machine Learning in Chemical Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. researchgate.netnih.gov These computational tools can significantly accelerate the discovery of new compounds and the optimization of their properties and synthetic routes.
Future Computational Approaches:
Synthesis Prediction: Computer-aided synthesis planning (CASP) uses AI to devise the most efficient routes to synthesize target molecules. nih.govacs.org By applying ML algorithms to vast reaction databases, researchers can identify novel and unconventional pathways to this compound and its derivatives, potentially minimizing steps and improving yields. pharmafeatures.com Autonomous synthesis robots, driven by AI, could further accelerate this discovery process. sciencedaily.com
Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models are invaluable for predicting the physical, chemical, and (non-toxicological) biological properties of compounds from their molecular structure. researchgate.net For nitroaromatic compounds, QSAR models have been developed to predict various endpoints. nih.govnih.gov Similar models could be built for this compound to predict properties relevant to materials science, such as solubility, thermal stability, or electronic properties, guiding the design of new molecules with desired characteristics. acs.org
AI-Driven Discovery: Machine learning models, particularly deep learning, can screen virtual libraries of compounds to identify derivatives of this compound with enhanced properties for specific applications. acs.org This in silico screening process is far more rapid and cost-effective than traditional experimental approaches, allowing researchers to focus on the most promising candidates. researchgate.net
Potential Roles in Chemical Biology and Material Science Innovations (Excluding Therapeutic Applications)
The unique combination of functional groups in this compound makes it an intriguing candidate for applications in chemical biology and materials science. Thioamides are recognized as indispensable building blocks in the synthesis of functional materials. rsc.org
Emerging Applications:
Functional Materials: The presence of a nitro group, a known electron-withdrawing group, and a polarizable sulfur atom suggests potential for applications in nonlinear optical (NLO) materials. researchgate.net Research has shown that acetamide (B32628) derivatives can be explored for NLO properties, and future work could involve synthesizing and characterizing derivatives of the title compound for such applications. mdpi.com The compound could also serve as a precursor or building block for creating novel polymers or dendrimers with tailored surface functionalities. johnshopkins.edu
Chemical Probes and Sensors: The nitroaromatic group is known to quench fluorescence, a property that is exploited in chemical sensing. mdpi.com Future research could explore the use of this compound as a component in sensor design, for example, for the detection of specific analytes that interact with the thioether or acetamide moieties. Similarly, its ability to interact with anions via its amide group could be investigated, analogous to other nitrophenyl acetamide sensors. mdpi.com
Environmental Science: Functionalized acetamide-containing nanoparticles hold promise for environmental applications. johnshopkins.edu The sulfur and nitro groups on this compound could be leveraged for the adsorption or detection of environmental contaminants. Studies on the adsorption of nitroaromatic compounds onto materials like graphene have highlighted the importance of π-π interactions and electron donor-acceptor mechanisms, which are relevant to the structure of this compound. acs.org
Opportunities for Collaborative and Interdisciplinary Research Initiatives
The multifaceted research directions outlined above necessitate a departure from siloed scientific inquiry. The future of research on this compound lies in fostering robust collaborations across diverse scientific disciplines.
Chemists and Data Scientists: The development of predictive ML models for synthesis and property prediction requires a synergistic effort between synthetic organic chemists, who provide the empirical data and chemical intuition, and data scientists, who develop and implement the computational algorithms. researchgate.net
Materials Scientists and Physicists: Exploring applications in NLO materials or electronic sensors will require collaboration between chemists synthesizing new derivatives and materials scientists and physicists who can characterize their physical properties and fabricate them into devices.
Chemical Biologists and Analytical Chemists: Designing chemical probes or sensors based on this compound's scaffold would benefit from the combined expertise of chemical biologists, who can identify relevant targets and systems, and analytical chemists, who can develop advanced spectroscopic and imaging techniques for their evaluation.
By embracing these collaborative and interdisciplinary approaches, the scientific community can fully explore the potential of this compound, transforming it from a singular chemical entity into a platform for innovation in sustainable chemistry, advanced analytics, and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide?
- Methodological Answer : A common approach involves nucleophilic substitution between 3-nitrobenzyl mercaptan and chloroacetamide under basic conditions (e.g., NaOH in ethanol). The reaction mixture is refluxed, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products, as demonstrated in structurally related N-(4-chloro-2-nitrophenyl)acetamide synthesis . Alternative methods may use acetic anhydride for acetylation of intermediate sulfonamides .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization typically includes:
- NMR spectroscopy (¹H/¹³C) to confirm the sulfanyl and acetamide moieties.
- X-ray crystallography to resolve bond lengths and torsion angles, particularly the nitro group's orientation relative to the benzene ring (e.g., O1–N1–C3–C2 torsion angle = -16.7°) .
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation, as seen in similar acetamide derivatives .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential irritancy from nitro and sulfanyl groups.
- Avoid open flames; nitroaryl compounds may decompose explosively under heat.
- Refer to safety protocols for structurally analogous compounds, such as N-(3-nitro-phenyl)-N-phenyl-acetamide, which emphasize proper ventilation and spill containment .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Exposing the compound to varying pH (e.g., 1–13), temperatures (40–60°C), and light.
- Monitor degradation via HPLC (e.g., using acetonitrile/water mobile phases) to detect related substances, as outlined in pharmacopeial methods for acetamides .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model vibrational frequencies and NMR chemical shifts. Compare experimental IR or NMR spectra with theoretical predictions to identify discrepancies, as done for N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide .
- Use molecular docking to analyze steric effects influencing spectral anomalies .
Q. What intermolecular interactions govern the crystal packing of this compound?
- Methodological Answer :
- X-ray diffraction reveals C–H⋯O hydrogen bonds (e.g., C9–H9B⋯O3) and π-π stacking between nitrobenzene rings. These interactions form chains along specific crystallographic axes (e.g., [101] direction in related structures) .
- Compare with analogs to identify trends in packing efficiency and solubility .
Q. How can researchers design analogs with enhanced biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) to alter electronic properties.
- In silico screening : Use molecular dynamics to predict binding affinity to target enzymes (e.g., sulfonamide-binding proteins) .
- Synthesize derivatives with triazole or thiadiazole moieties, as seen in bioactive heterocyclic acetamides .
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Structure of 2-{[(3-Nitrophenyl)methyl]sulfinyl}acetamide](https://i.imgur.com/jQxY4fG.png)
![Structure of 2-{[(3-Nitrophenyl)methyl]sulfonyl}acetamide](https://i.imgur.com/3pZ2r9F.png)


![Structure of a Pyrrolo[3,4-c]pyridine derivative](https://i.imgur.com/yR3l2tH.png)
